molecular formula C21H24N4OS2 B11257571 N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide

N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide

Cat. No.: B11257571
M. Wt: 412.6 g/mol
InChI Key: HQOUWWYDIHMFQE-UHFFFAOYSA-N
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Description

N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of heterocyclic structuresThe presence of thiophene, triazole, and thiazole rings within its structure contributes to its chemical versatility and potential therapeutic properties .

Preparation Methods

The synthesis of N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide involves multiple steps, typically starting with the preparation of the thiophene, triazole, and thiazole intermediates. These intermediates are then coupled with an adamantane derivative under specific reaction conditions. Common reagents used in these reactions include sulfur, phosphorus pentasulfide, and various organic solvents . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiophene and triazole rings are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, leading to changes in cellular signaling pathways. These interactions contribute to its observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three heterocyclic structures, which may result in synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C21H24N4OS2

Molecular Weight

412.6 g/mol

IUPAC Name

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C21H24N4OS2/c26-19(21-9-13-6-14(10-21)8-15(7-13)11-21)22-4-3-16-12-28-20-23-18(24-25(16)20)17-2-1-5-27-17/h1-2,5,12-15H,3-4,6-11H2,(H,22,26)

InChI Key

HQOUWWYDIHMFQE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CSC5=NC(=NN45)C6=CC=CS6

Origin of Product

United States

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